molecular formula C12H12OS B2939341 3-(1-Benzothiophen-2-yl)butan-2-one CAS No. 1601907-73-6

3-(1-Benzothiophen-2-yl)butan-2-one

Cat. No.: B2939341
CAS No.: 1601907-73-6
M. Wt: 204.29
InChI Key: VONODQNXGPGXGS-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-2-yl)butan-2-one is an organic compound with the molecular formula C12H12OS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of benzothiophene with butanone under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-2-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Benzothiophen-2-yl)butan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzothiophen-2-yl)butan-2-one is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific reactivity or interactions are required, distinguishing it from other benzothiophene derivatives .

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-8(9(2)13)12-7-10-5-3-4-6-11(10)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONODQNXGPGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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